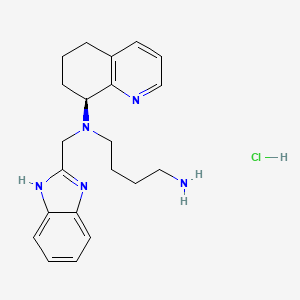
PKM2阻害剤
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PKM2-IN-1は、解糖系で重要な役割を果たす酵素であるピルビン酸キナーゼM2(PKM2)に対する阻害効果で知られる化学化合物です。PKM2は、細胞代謝における重要なステップであるホスホエノールピルビン酸をピルビン酸に変換する役割を担っています。 PKM2-IN-1は、PKM2の活性を調節する能力があるため、潜在的な治療薬として特定されており、がん治療のための有望な候補となっています .
科学的研究の応用
PKM2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the glycolytic pathway and the role of PKM2 in cellular metabolism. In biology, PKM2-IN-1 is employed to investigate the regulatory mechanisms of PKM2 and its impact on cellular processes such as proliferation and apoptosis .
In medicine, PKM2-IN-1 is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit PKM2 makes it a promising candidate for targeting cancer cells that rely on glycolysis for energy production. Additionally, PKM2-IN-1 has applications in the study of autoimmune diseases and inflammatory responses, as it can modulate immune cell metabolism and function .
作用機序
PKM2-IN-1は、PKM2の活性を阻害することにより効果を発揮し、解糖系を阻害します。PKM2は、四量体と二量体の両方の形で存在し、四量体がホスホエノールピルビン酸をピルビン酸に変換する触媒を行う活性型です。 PKM2-IN-1は、PKM2の二量体形態に結合し、活性な四量体形態への変換を防ぎます .
この阻害により、ピルビン酸の産生が減少すると、それに続くATPの生成が減少します。これは、癌細胞の生存と増殖に不可欠です。 さらに、PKM2-IN-1は、細胞の増殖、アポトーシス、免疫応答に関与する様々なシグナル伝達経路に影響を与え、治療用途のための汎用性の高い化合物となっています .
生化学分析
Biochemical Properties
The PKM2 inhibitor interacts with the PKM2 enzyme, which is involved in the final step of glycolysis . The inhibitor has an IC50 value of 2.95 μM, indicating its potent inhibitory effect on PKM2 . The interaction between the PKM2 inhibitor and the PKM2 enzyme is dose-dependent, with higher concentrations of the inhibitor leading to greater inhibition of the enzyme .
Cellular Effects
The PKM2 inhibitor impacts various cellular processes by influencing the function of the PKM2 enzyme. By inhibiting PKM2, the PKM2 inhibitor can disrupt glycolysis, leading to alterations in cellular metabolism . This can affect cell signaling pathways and gene expression, potentially influencing cell growth and proliferation .
Molecular Mechanism
The PKM2 inhibitor exerts its effects at the molecular level by binding to the PKM2 enzyme and inhibiting its activity . This interaction prevents the PKM2 enzyme from catalyzing the conversion of phosphoenolpyruvate to pyruvate, a key step in glycolysis . As a result, the PKM2 inhibitor can influence gene expression and metabolic processes within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the PKM2 inhibitor can change over time. The stability and degradation of the PKM2 inhibitor can influence its long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of the PKM2 inhibitor can vary with different dosages. Higher doses of the PKM2 inhibitor can lead to more pronounced inhibition of the PKM2 enzyme . High doses may also result in toxic or adverse effects, highlighting the importance of careful dosage control .
Metabolic Pathways
The PKM2 inhibitor is involved in the glycolytic pathway by interacting with the PKM2 enzyme . This interaction can affect metabolic flux and metabolite levels within the cell .
Subcellular Localization
The subcellular localization of the PKM2 inhibitor can influence its activity and function. The PKM2 inhibitor likely targets the cytoplasm, where the PKM2 enzyme is typically located
準備方法
合成経路と反応条件: PKM2-IN-1の合成は、中間体の調製から始まる複数のステップを含みます。 一般的な合成経路の1つは、ジメチルホルムアミド中でベンジルブロミドとtert-ブトキシカリウムを使用し、続いてtert-ブチル3-(ブロモメチル)フェニルカルバメートと塩酸をジオキサン中で反応させることを含みます . 反応条件は、通常、目的の生成物の収率を確保するために、制御された温度と特定の溶媒を使用します。
工業生産方法: PKM2-IN-1の工業生産は、おそらく、実験室規模の合成方法をスケールアップし、高収率のための反応条件を最適化し、最終生成物の純度を確保することによって行われます。これには、大規模反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類: PKM2-IN-1は、酸化、還元、置換などの様々な化学反応を起こします。これらの反応は、化合物の構造を修飾し、PKM2に対する阻害効果を高めるために不可欠です。
一般的な試薬と条件: PKM2-IN-1を含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬などがあります。 反応条件は、多くの場合、目的の化学変換を実現するために、特定の温度、pHレベル、溶媒を使用します .
生成される主要な生成物: PKM2-IN-1を含む反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はPKM2-IN-1の酸化誘導体を生成する可能性があり、置換反応は、生物学的活性が強化された様々な置換アナログを生成する可能性があります。
科学研究への応用
PKM2-IN-1は、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。化学において、それは解糖系とPKM2の細胞代謝における役割を研究するためのツールとして使用されています。 生物学において、PKM2-IN-1は、PKM2の調節機構とその増殖やアポトーシスなどの細胞プロセスへの影響を調査するために使用されています .
医学において、PKM2-IN-1は、がん治療の潜在的な治療薬として研究されています。PKM2を阻害する能力により、エネルギー生産のために解糖系に依存している癌細胞を標的とする有望な候補となっています。 さらに、PKM2-IN-1は、免疫細胞の代謝と機能を調節することができるため、自己免疫疾患や炎症反応の研究にも応用されています .
類似化合物との比較
PKM2-IN-1は、PKM2を特異的に阻害するという点でユニークであり、解糖系における異なる酵素を標的とする他の化合物とは異なります。 類似の化合物には、PKM2活性化剤2、ジメチルアミノミケリオリド塩酸塩、ミタピバトなどがあり、これらは異なるメカニズムを通じてPKM2の活性を調節します .
PKM2-IN-1は、その高い特異性と効力で際立っており、IC50値は2.95μMです . このため、PKM2が様々な生物学的プロセスで果たす役割を研究し、癌などの病気に対する標的療法を開発するための貴重なツールとなっています。
特性
IUPAC Name |
(3-methyl-1,4-dioxonaphthalen-2-yl)methyl piperidine-1-carbodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFOGVMELKGRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
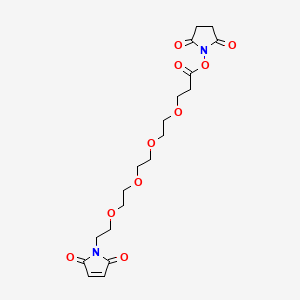
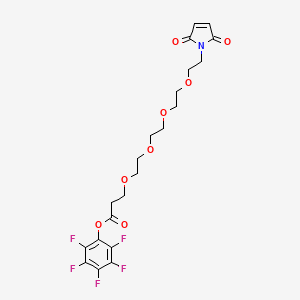

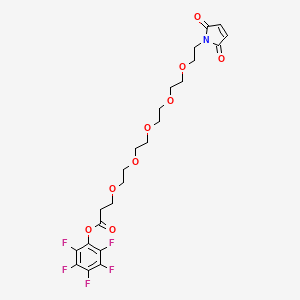




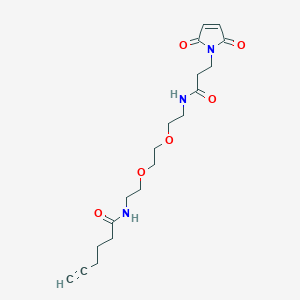
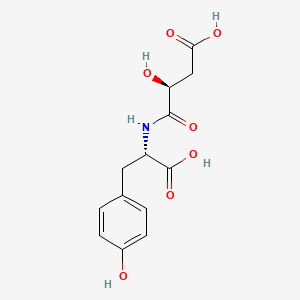
![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)


